N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid
Description
N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid is a synthetic compound characterized by a 1,3,5-triazine core substituted with an anilino group (C₆H₅NH-) at position 4 and a methylamino group (CH₃NH-) at position 4.
Properties
CAS No. |
62878-05-1 |
|---|---|
Molecular Formula |
C15H18N6O4 |
Molecular Weight |
346.34 g/mol |
IUPAC Name |
(2S)-2-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H18N6O4/c1-16-13-19-14(17-9-5-3-2-4-6-9)21-15(20-13)18-10(12(24)25)7-8-11(22)23/h2-6,10H,7-8H2,1H3,(H,22,23)(H,24,25)(H3,16,17,18,19,20,21)/t10-/m0/s1 |
InChI Key |
RHVAYDSSRMCXEW-JTQLQIEISA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N[C@@H](CCC(=O)O)C(=O)O)NC2=CC=CC=C2 |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC(CCC(=O)O)C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The methylamino and phenylamino groups are then introduced through substitution reactions, followed by the attachment of the pentanedioic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid has been studied for its interaction with glutamate receptors, which play a crucial role in neurotransmission and synaptic plasticity. Its biological activity can be categorized into the following areas:
Interaction with Glutamate Receptors
-
Ionotropic Receptors :
- This compound may modulate NMDA (N-Methyl-D-Aspartate) receptors, which are essential for learning and memory processes. Studies indicate that it can enhance or inhibit NMDA receptor activity, influencing synaptic plasticity.
-
Metabotropic Receptors :
- It may also affect metabotropic glutamate receptors (mGluRs), altering neurotransmitter release and neuronal excitability. This modulation could have implications for treating neurological disorders such as schizophrenia and depression.
Therapeutic Implications
The potential therapeutic applications of this compound include:
- Neurological Disorders :
- Anticancer Activity :
Case Study 1: Neurological Modulation
A study on the effects of this compound on NMDA receptors demonstrated that it could enhance synaptic transmission in animal models. This enhancement was linked to improved memory retention in behavioral tests.
Case Study 2: Anticancer Properties
Research involving analogs of this compound indicated significant cytotoxicity against human cancer cell lines such as HCT116 and MCF7. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methotrexate (N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid)
Key Differences :
- Core Structure: Methotrexate features a pteridine ring (a bicyclic system with two fused six-membered rings) instead of the monocyclic 1,3,5-triazine in the target compound.
- Substituents: Methotrexate has a 2,4-diamino-pteridinyl group and a methylamino-benzoyl linker, whereas the target compound uses simpler anilino and methylamino groups on the triazine.
- Molecular Weight : Methotrexate’s molecular weight is 454.44 g/mol, slightly higher than the estimated ~420–440 g/mol range for the target compound (based on structural analogs in ).
Functional Implications: Methotrexate is a well-known dihydrofolate reductase (DHFR) inhibitor used in cancer and autoimmune therapies. The pteridine ring mimics folate, enabling competitive binding to DHFR. The triazine core in the target compound may offer reduced binding affinity to DHFR but improved metabolic stability due to its simpler heterocyclic structure .
Tribenuron-methyl (Benzoic Acid, 2-[[[[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-)
Key Differences :
- Core Structure : Both compounds share a 1,3,5-triazine core, but Tribenuron-methyl incorporates a sulfonylurea bridge and a methoxy group at position 3.
- Functional Groups : Tribenuron-methyl lacks the glutamic acid moiety, instead featuring a sulfonylurea group critical for herbicidal activity.
Functional Implications: Tribenuron-methyl targets acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid synthesis.
Substrate Analogues (4-Aminobenzoic Acid Derivatives)
Key Differences :
- Complexity: Substrate analogues like 4-aminobenzoic acid () are structurally simpler, lacking the triazine-glutamic acid conjugate.
- Solubility: The glutamic acid in the target compound likely enhances water solubility compared to non-polar aniline derivatives (e.g., 4-aminoacetophenone).
Functional Implications :
The presence of L-glutamic acid may facilitate cellular uptake via folate transporters, a feature absent in simpler analogues. This could make the target compound more bioavailable for intracellular targets .
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Enzyme Inhibition Potential: The triazine core in the target compound may serve as a pteridine mimic, but its monocyclic structure likely reduces DHFR affinity compared to Methotrexate. However, its glutamic acid moiety could enable folate-receptor-mediated uptake, a hypothesis supported by structural analogs like dihydropteroylglutamic acid ().
- Stability and Solubility : The combination of a polar glutamic acid tail and a planar triazine core may improve aqueous solubility relative to Tribenuron-methyl, which lacks such hydrophilic groups .
Biological Activity
N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid is a complex organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C15H18N6O4
- Molecular Weight : 346.34 g/mol
- IUPAC Name : (2S)-2-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid
- CAS Number : 62878-05-1
The biological activity of this compound primarily involves its interaction with glutamate receptors. This compound can act as a modulator of these receptors, which are critical in various neurological functions and pathologies.
Interaction with Glutamate Receptors
This compound may influence both ionotropic and metabotropic glutamate receptors:
- Ionotropic Receptors : It may enhance or inhibit the activity of NMDA receptors, which are pivotal in synaptic plasticity and memory function.
- Metabotropic Receptors : The compound could activate or block specific pathways associated with these receptors, affecting neurotransmitter release and neuronal excitability.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Similar compounds have demonstrated concentration-dependent inhibition of cancer cell lines such as L1210 leukemia cells. Complete cell death was observed at concentrations around 500 µM after 72 hours of treatment .
| Compound | Cell Line | Concentration | Effect |
|---|---|---|---|
| GAH | L1210 | 500 µM | Complete cell death at 72 hr |
Neuroprotective Effects
The compound may also provide neuroprotective benefits by modulating glutamate signaling pathways. This is particularly relevant in conditions characterized by excitotoxicity, where excessive glutamate leads to neuronal damage.
Case Study 1: Antitumor Efficacy
A study involving a related compound demonstrated significant antitumor activity against B16 melanoma in vivo. The administration regimen was crucial; a split-dose schedule showed improved efficacy without noticeable toxicity .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, compounds similar to this compound have shown potential in reducing neuronal loss and improving cognitive function through modulation of glutamate receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
